molecular formula C9H10N2 B12885411 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile CAS No. 505097-52-9

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile

Cat. No.: B12885411
CAS No.: 505097-52-9
M. Wt: 146.19 g/mol
InChI Key: MWMJEMYDFZDQON-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile typically involves cyclization reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired pyrrolizine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.

Properties

CAS No.

505097-52-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrrolizine-2-carbonitrile

InChI

InChI=1S/C9H10N2/c1-7-8(5-10)6-11-4-2-3-9(7)11/h6H,2-4H2,1H3

InChI Key

MWMJEMYDFZDQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2C=C1C#N

Origin of Product

United States

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